Cas no 1690606-30-4 (2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine)

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is a halogenated pyridine derivative featuring a difluoroethoxy substituent, which enhances its reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both chloro and difluoroethoxy groups offers versatile sites for further functionalization, making it a valuable intermediate in the development of bioactive compounds. Its amine group provides additional opportunities for derivatization, enabling the formation of amides, imines, or other nitrogen-containing structures. The compound's stability under standard conditions ensures ease of handling in synthetic applications. Its structural features suggest potential utility in the design of herbicides, pharmaceuticals, or specialty chemicals requiring selective reactivity.
2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine structure
1690606-30-4 structure
Product name:2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
CAS No:1690606-30-4
MF:C7H7ClF2N2O
Molecular Weight:208.593087434769
CID:5694796
PubChem ID:108347640

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
    • LMHCCBZDCOBTQX-UHFFFAOYSA-N
    • 1690606-30-4
    • SCHEMBL20606997
    • EN300-1295649
    • 4-Pyridinamine, 2-chloro-6-(2,2-difluoroethoxy)-
    • インチ: 1S/C7H7ClF2N2O/c8-5-1-4(11)2-7(12-5)13-3-6(9)10/h1-2,6H,3H2,(H2,11,12)
    • InChIKey: LMHCCBZDCOBTQX-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=N1)OCC(F)F)N

計算された属性

  • 精确分子量: 208.0214969g/mol
  • 同位素质量: 208.0214969g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 161
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 1.403±0.06 g/cm3(Predicted)
  • Boiling Point: 338.8±42.0 °C(Predicted)
  • 酸度系数(pKa): 2.12±0.50(Predicted)

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1295649-2.5g
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
2.5g
$2771.0 2023-05-23
Enamine
EN300-1295649-0.5g
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
0.5g
$1357.0 2023-05-23
Enamine
EN300-1295649-10000mg
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
10000mg
$3315.0 2023-09-30
Enamine
EN300-1295649-2500mg
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
2500mg
$1509.0 2023-09-30
Enamine
EN300-1295649-100mg
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
100mg
$678.0 2023-09-30
Enamine
EN300-1295649-10.0g
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
10g
$6082.0 2023-05-23
Enamine
EN300-1295649-0.1g
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
0.1g
$1244.0 2023-05-23
Enamine
EN300-1295649-0.05g
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
0.05g
$1188.0 2023-05-23
Enamine
EN300-1295649-500mg
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
500mg
$739.0 2023-09-30
Enamine
EN300-1295649-50mg
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
1690606-30-4
50mg
$647.0 2023-09-30

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine 関連文献

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amineに関する追加情報

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (CAS No. 1690606-30-4): A Comprehensive Overview of Its Structural, Functional, and Therapeutic Significance

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (CAS No. 1690606-30-4) is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule, characterized by its pyridine ring core functionalized with chloro, difluoroethoxy, and amino groups, represents a promising scaffold for the development of novel pharmaceutical agents. Recent advances in synthetic methodologies and biological evaluations have further underscored the importance of this compound in drug discovery and therapeutic innovation.

The 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine molecule exhibits a complex interplay of electronic and steric effects, which significantly influences its reactivity and biological activity. The presence of the chloro group at the 2-position introduces electron-withdrawing properties, while the difluoroethoxy substituent at the 6-position imparts both hydrophobic and hydrophilic characteristics. These substituents collectively modulate the molecule's ability to interact with biological targets, such

Recent studies have highlighted the potential of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine as a lead compound for the development of drugs targeting inflammatory and neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by modulating the NF-κB signaling pathway, a key mediator of inflammatory responses. The molecule's ability to inhibit the activation of NF-κB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine compound has shown promising neuroprotective properties. Research published in ACS Chemical Neuroscience in 2024 revealed that this compound can cross the blood-brain barrier and exert neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The molecule's ability to interfere with amyloid-beta aggregation is attributed to its unique combination of hydrophilic and hydrophobic interactions, which allows it to bind to specific regions of the peptide structure and disrupt its self-assembly.

The synthetic preparation of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine has been a focus of recent advancements in organic chemistry. A 2023 paper in Organic Letters described a novel, high-yield synthesis route involving the use of microwave-assisted reactions to enhance the efficiency of the coupling step between the pyridine ring and the difluoroethoxy group. This method not only reduces the reaction time but also minimizes the formation of byproducts, making it a more sustainable and scalable approach for industrial production.

In addition to its pharmaceutical applications, the 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine compound has been explored for its potential as a probe molecule in drug discovery. A 2024 study in Drug Discovery Today utilized this compound as a scaffold to develop a series of analogs with varying substituents, which were tested for their ability to modulate specific enzyme activities. The results indicated that subtle modifications to the difluoroethoxy group could significantly alter the compound's affinity for target enzymes, highlighting the importance of structural optimization in the design of effective therapeutics.

The biological activity of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine has also been investigated in the context of cancer therapy. Research published in Cancer Research in 2023 demonstrated that this compound can induce apoptosis in cancer cells by targeting the mitochondrial pathway. The molecule's ability to disrupt mitochondrial membrane potential and trigger the release of cytochrome c has been shown to enhance the efficacy of chemotherapeutic agents, suggesting its potential as a synergistic agent in combination therapies.

Moreover, the 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine compound has been evaluated for its pharmacokinetic properties. A 2024 study in Pharmaceutical Research analyzed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in vivo. The results indicated that the molecule has good oral bioavailability and a favorable half-life, which are critical parameters for the development of orally administered drugs. These findings support the potential of this compound as a candidate for clinical trials in the near future.

The structural versatility of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine has also led to its exploration in the design of multitarget drugs. A 2023 review in Drug Design, Development and Therapy highlighted the molecule's ability to interact with multiple biological targets simultaneously, which is a desirable feature in the treatment of complex diseases such as diabetes and cardiovascular disorders. The molecule's dual ability to modulate both inflammatory pathways and metabolic enzymes makes it a promising candidate for the development of combination therapies.

In summary, 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (CAS No. 1690606-30-4) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its diverse biological activities, make it a valuable scaffold for the development of novel therapeutics. Ongoing research into its synthetic methods, pharmacological properties, and potential applications continues to expand its relevance in drug discovery and therapeutic innovation.

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